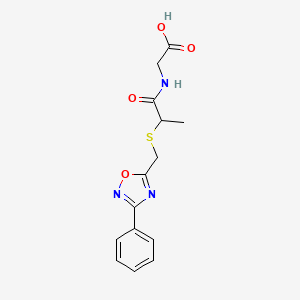

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine

説明

特性

CAS番号 |

61560-18-7 |

|---|---|

分子式 |

C14H15N3O4S |

分子量 |

321.35 g/mol |

IUPAC名 |

2-[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoylamino]acetic acid |

InChI |

InChI=1S/C14H15N3O4S/c1-9(14(20)15-7-12(18)19)22-8-11-16-13(17-21-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,20)(H,18,19) |

InChIキー |

RVINKJMACQUZPK-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NCC(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2 |

製品の起源 |

United States |

Q & A

Q. What are the optimal synthetic routes for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with key intermediates such as 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol. Classical alkylation with sodium monochloroacetate in aqueous medium under reflux (80–90°C, 2–3 hours) yields the target acid after acidification . Intermediate characterization employs:

- Elemental analysis for purity verification.

- Chromatographic methods (TLC/HPLC) to monitor reaction progress.

- Spectral techniques :

- ¹H NMR for proton environment mapping (e.g., thioether protons at δ 3.8–4.2 ppm).

- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Q. Table 1: Example Synthesis Conditions

| Step | Reagent/Condition | Temperature/Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Na monochloroacetate | 80°C, 2.5 hrs | 72–85 | |

| 2 | Acidification (CH₃COOH) | RT, 1 hr | 90+ |

Q. How is the structural integrity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine confirmed post-synthesis?

Methodological Answer: Structural validation combines:

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ matching theoretical mass within 5 ppm).

- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and bond lengths .

- ²D NMR techniques (COSY, HSQC) to assign coupling patterns and verify connectivity in complex regions (e.g., thiopropionylglycine backbone) .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionylglycine derivatives?

Methodological Answer:

- Target selection : Prioritize proteins with known roles in disease pathways (e.g., kinases, proteases) using databases like PDB or UniProt.

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein interaction simulations.

- Parameters :

- Grid box centered on active sites (e.g., ATP-binding pocket for kinases).

- Scoring functions (e.g., binding energy < −7 kcal/mol suggests high affinity).

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliability) .

Q. Table 2: Example Docking Results for Analogues

| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Derivative A | EGFR Kinase | −8.2 | Inhibitor |

| Derivative B | COX-2 | −6.9 | Moderate binding |

Q. What in vitro and in vivo models are appropriate for assessing the pharmacological activity of this compound?

Methodological Answer:

- In vitro :

- In vivo :

Q. How should researchers design experiments to resolve contradictory data on the compound’s mechanism of action?

Methodological Answer:

- Hypothesis-driven redundancy : Replicate assays across independent labs (e.g., kinase panel screens vs. single-target assays).

- Omics integration :

- Transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.

- Proteomics (LC-MS/MS) to map protein interaction networks.

- Structural analogs : Synthesize and test derivatives to isolate pharmacophore contributions (e.g., oxadiazole vs. triazole core effects) .

Q. What methodologies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Abiotic studies :

- Biotic studies :

Q. How can researchers integrate computational and experimental approaches to optimize derivatives?

Methodological Answer:

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability.

- Synthetic prioritization : Focus on derivatives with >80% similarity to lead compound (Tanimoto coefficient).

- ADME screening : SwissADME or pkCSM to filter candidates with poor permeability (e.g., Caco-2 < 5 × 10⁻⁶ cm/s) or hepatic toxicity .

Q. Guidelines for Researchers

- Theoretical framing : Link studies to medicinal chemistry principles (e.g., bioisosteric replacement of oxadiazole) .

- Data rigor : Use ≥3 biological replicates and report mean ± SEM. Avoid overreliance on single-donor cell lines.

- Contradiction resolution : Cross-validate findings with orthogonal methods (e.g., SPR for binding affinity vs. docking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。